2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the bromophenyl group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 3-bromophenylacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition of microbial growth or cancer cell proliferation . The bromophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol . Compared to these compounds, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has a unique bromophenyl group that enhances its biological activity and specificity.
Properties
Molecular Formula |
C16H14BrN5OS |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C16H14BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
InChI Key |
WVORRODYAFVZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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